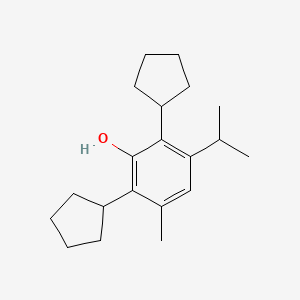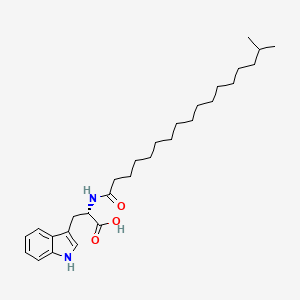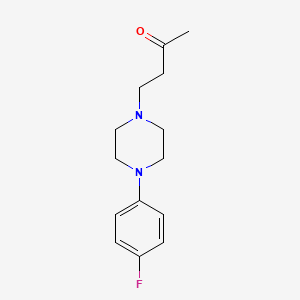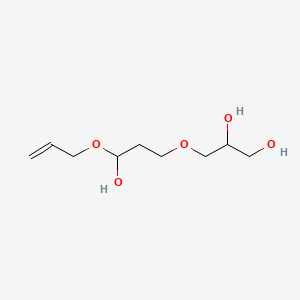![molecular formula C5H9N3O2 B15178344 N-[[(Aminocarbonyl)amino]methyl]acrylamide CAS No. 64437-72-5](/img/structure/B15178344.png)
N-[[(Aminocarbonyl)amino]methyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(Aminocarbonyl)amino]methyl]acrylamide is a chemical compound with the molecular formula C5H9N3O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acrylamide group and an aminocarbonyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[[(Aminocarbonyl)amino]methyl]acrylamide can be synthesized through a three-component Mannich reaction. This reaction involves the condensation of formaldehyde, a secondary amine, and an acrylamide. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[[(Aminocarbonyl)amino]methyl]acrylamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acrylamide group allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[[(Aminocarbonyl)amino]methyl]acrylamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[[(Aminocarbonyl)amino]methyl]acrylamide involves its ability to undergo polymerization and form cross-linked networks. This property is crucial for its applications in creating hydrogels and other polymeric materials. The molecular targets and pathways involved include interactions with various functional groups, enabling the formation of stable and responsive materials .
Comparación Con Compuestos Similares
Similar Compounds
N-[(Dialkylamino)methyl]acrylamide: Similar in structure but with dialkylamino groups, offering different reactivity and applications.
Methacrylamide Analogues: These compounds have a methacrylamide group instead of an acrylamide group, affecting their polymerization behavior and properties.
Uniqueness
N-[[(Aminocarbonyl)amino]methyl]acrylamide stands out due to its specific combination of an aminocarbonyl group and an acrylamide group. This unique structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
64437-72-5 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
N-[(carbamoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C5H9N3O2/c1-2-4(9)7-3-8-5(6)10/h2H,1,3H2,(H,7,9)(H3,6,8,10) |
Clave InChI |
AHFCYFDSTXEZKS-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





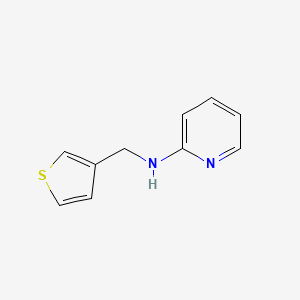


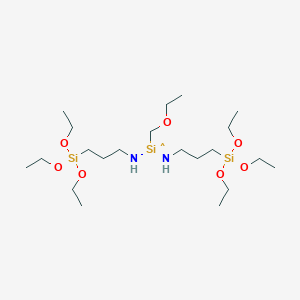
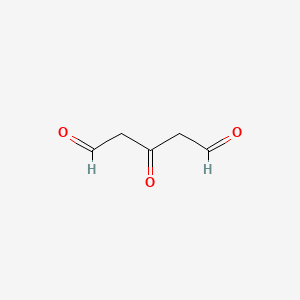
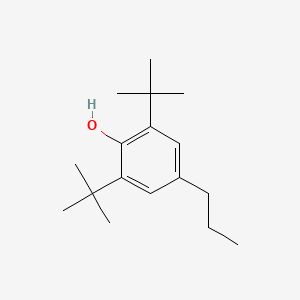
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
